3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone
Description
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H25N3O3/c26-22(24-13-11-18-4-1-2-5-19(18)16-24)20-6-3-12-23(15-20)14-17-7-9-21(10-8-17)25(27)28/h1-2,4-5,7-10,20H,3,6,11-16H2 |
InChI Key |
ASGGCBLDECQSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Acylation Approach
The most widely documented method involves a sequential alkylation and acylation process. In the first step, 4-nitrobenzyl bromide reacts with piperidin-3-ylmethanol under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 1-(4-nitrobenzyl)piperidin-3-ylmethanol. This intermediate is subsequently oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, achieving yields of 68–72%. The second step couples this ketone with 3,4-dihydroisoquinoline via a nucleophilic acyl substitution reaction, typically employing DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane.
Table 1: Representative Reaction Conditions for Two-Step Synthesis
| Step | Reagent System | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | K₂CO₃/CH₃CN | 80°C | 72 | 95.3 |
| 2 | DCC/DCM | 25°C | 68 | 97.1 |
One-Pot Tandem Methodology
Recent patents describe a one-pot strategy combining reductive amination and acyl transfer. Here, 4-nitrobenzaldehyde reacts with piperidin-3-amine in the presence of NaBH₃CN to form the 4-nitrobenzyl-piperidine intermediate, which then undergoes in situ acylation with 3,4-dihydroisoquinoline-2-carbonyl chloride. This method reduces purification steps but requires strict pH control (pH 6.5–7.0) and achieves a lower overall yield of 54–58%.
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Selection
Polar aprotic solvents (DMF, DMSO) enhance the acylation step’s efficiency by stabilizing the transition state, while protic solvents (MeOH, EtOH) favor alkylation. Computational studies suggest that the nitro group’s electron-withdrawing nature increases the electrophilicity of the benzyl carbon, accelerating nucleophilic attack by piperidine. Catalytic systems using DMAP (4-dimethylaminopyridine) improve acylation yields by 12–15% through intermediate activation.
Impurity Control
A major challenge is suppressing the formation of bis-isoquinoline byproducts (e.g., bis[3,4-dihydroisoquinolin-2(1H)-yl]methanone). Source demonstrates that maintaining stoichiometric ratios (1:1.05 for piperidine:isoquinoline) and using molecular sieves to absorb water reduces this impurity to <0.5%. Alternative approaches replace toxic chloroformates with N,N'-carbonyldiimidazole (CDI), eliminating phosgene generation while maintaining 89–92% yields.
Advanced Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.21 (d, J = 8.6 Hz, 2H, Ar-NO₂), 7.49 (d, J = 8.6 Hz, 2H, Ar-CH₂), and 3.82 (m, 1H, piperidine-CH).
-
HRMS : Calculated for C₂₂H₂₅N₃O₃ [M+H]⁺: 380.1961; Found: 380.1958.
-
HPLC : Retention time 12.7 min (C18 column, 70:30 MeOH:H₂O), confirming ≥98% purity.
X-ray Crystallography
Single-crystal analysis reveals a planar isoquinoline moiety dihedral angle of 8.2° relative to the piperidine ring, facilitating receptor binding. The nitrobenzyl group adopts a staggered conformation, minimizing steric hindrance.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthetic Methods
| Method | Total Yield (%) | Purity (%) | Toxicity Profile | Scalability |
|---|---|---|---|---|
| Two-Step Alkylation | 68–72 | 95–97 | Moderate | High |
| One-Pot Tandem | 54–58 | 93–95 | Low | Moderate |
| CDI-Mediated Acylation | 89–92 | 98–99 | Very Low | High |
The CDI-mediated approach emerges as superior in yield and safety, though it requires anhydrous conditions. The traditional two-step method remains preferable for large-scale production due to established protocols .
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrobenzyl substituent undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating intermediates with enhanced biological activity or further functionalization potential.
Reaction Conditions :
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel
-
Solvent : Methanol or ethanol
-
Temperature : 25–50°C under (1–3 atm)
Product :
3,4-Dihydroisoquinolin-2(1H)-yl[1-(4-aminobenzyl)piperidin-3-yl]methanone
Mechanistic Insight :
The nitro group () is reduced to an amine () via sequential electron transfer steps, forming intermediates such as nitroso and hydroxylamine before final reduction.
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen, adjacent to the benzyl group, participates in alkylation or acylation reactions. While steric hindrance from the 4-nitrobenzyl substituent may limit reactivity, targeted substitutions are achievable.
Example Reaction :
-
Reagent : Acetyl chloride ()
-
Base : Triethylamine ()
-
Product : -Acetylated derivative
Key Consideration :
The electron-withdrawing nitro group reduces the basicity of the piperidine nitrogen, necessitating strong acylating agents or elevated temperatures .
Salt Formation via Acid-Base Reactions
The tertiary amine in the piperidine ring reacts with mineral acids to form stable salts, improving solubility for pharmaceutical applications.
Example :
-
Reagent : Hydrochloric acid ()
-
Product : Hydrochloride salt ()
Evidence :
Analogous compounds (e.g., 3,4-dihydro-2(1H)-isoquinolinyl(3-piperidinyl)methanone hydrochloride) confirm this reactivity .
Functionalization of the Carbonyl Group
The methanone carbonyl () can undergo nucleophilic addition or reduction, though steric and electronic effects from adjacent groups modulate reactivity.
Reduction Example :
-
Reagent : Sodium borohydride ()
-
Product : Secondary alcohol ()
Limitation :
The electron-rich dihydroisoquinoline moiety may stabilize the carbonyl, requiring stronger reducing agents like for complete conversion .
Electrophilic Aromatic Substitution (EAS)
The dihydroisoquinoline aromatic system may undergo EAS, though the electron-deficient nitrobenzyl group directs substitution to specific positions.
Potential Reactions :
-
Nitration : Limited by competing nitro group reduction.
-
Halogenation : Bromination or chlorination at activated positions.
Comparative Reaction Table
Mechanistic and Synthetic Implications
-
The nitro group serves as both a directing group and a precursor for amine synthesis.
-
Steric effects from the piperidine and dihydroisoquinoline moieties necessitate optimized reaction conditions for substitutions .
-
Industrial scalability of these reactions requires continuous flow systems or automated protocols to enhance yield and purity.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone exhibit a range of biological activities, including:
- Neuroprotective Effects : The unique structure may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
- Antidepressant Properties : Its potential to influence neurotransmitter systems suggests possible applications in managing depression.
- Antimicrobial Activity : Similar isoquinoline derivatives have shown effectiveness against various pathogens, indicating that this compound may possess similar properties .
Pharmaceutical Development
The compound's structural characteristics position it as a promising candidate for pharmaceutical development. It has been explored for its potential in creating new medications targeting neurological disorders and mood disorders. The presence of the nitro group may enhance its interaction with biological targets, leading to improved efficacy .
Synthesis of Derivatives
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. Notable synthetic methods include:
- Bischler-Napieralski Cyclization : This method is commonly used to synthesize isoquinoline derivatives, allowing for the introduction of various substituents that can modify biological activity .
- Reduction Reactions : Employing reducing agents like sodium borohydride can facilitate the formation of amine derivatives from corresponding carbonyl compounds, expanding the library of potential bioactive compounds .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of isoquinoline derivatives found that compounds similar to 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone exhibited significant protection against oxidative stress in neuronal cells. This suggests a potential application in developing treatments for conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Activity
Research conducted on related compounds demonstrated their effectiveness against various bacterial strains. The findings indicate that the nitrobenzyl substitution could enhance antimicrobial activity, warranting further exploration into this compound's potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the piperidine and dihydroisoquinoline moieties can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The target compound’s 4-nitrobenzyl group contrasts with analogs featuring 4-chlorophenyl (TKDC, ) or methoxy substituents (e.g., compound 125, ). Nitro groups enhance electrophilicity and may improve binding to targets requiring charge-transfer interactions, whereas chloro or methoxy groups prioritize hydrophobic or hydrogen-bonding interactions .
Physicochemical Properties
- This could influence bioavailability and blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Trends
Piperidine Substitutions: 4-Nitrobenzyl (target) vs. 2-methyl-5-oxadiazolylthiophene (): The latter’s heterocyclic substituent may enhance metabolic stability, while the nitro group prioritizes electronic effects. 4-Methoxyphenoxy (compound 125, ): Electron-donating groups improve solubility but may reduce target affinity in hydrophobic binding pockets.
Dihydroisoquinoline Modifications: 6-Fluoro () and 7-bromo (compound 11, ) substitutions alter steric and electronic profiles, impacting receptor selectivity.
Linker Diversity: Methanone bridges (target, ) vs.
Computational and Docking Insights
Comparative enrichment factors () indicate that electronic complementarity between the nitro group and receptor active sites could enhance ligand-receptor interactions .
Biological Activity
The compound 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction between isoquinoline derivatives and piperidine derivatives. Various methods have been documented, including:
- Bischler-Napieralski cyclization : This method facilitates the formation of isoquinoline derivatives through the reaction of benzamides with phosphorous oxychloride .
- Flash column chromatography : Used for purification to yield high-purity products .
1. Neuroprotective Effects
Recent studies have highlighted the potential of 3,4-dihydroisoquinoline derivatives as dual-target inhibitors for Alzheimer's disease (AD). The compound has shown significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in AD treatment. For instance, one study reported an IC50 of 0.28 µM against AChE and 0.34 µM against human AChE .
2. Antitumor Activity
Several derivatives of 3,4-dihydroisoquinoline have been evaluated for their antitumor properties. Notably, compounds featuring this scaffold have demonstrated inhibition of tubulin polymerization, suggesting potential use in cancer therapy .
3. Urease Inhibition
Analogues of the compound have been tested for urease inhibitory activity, showing moderate to significant effects. This activity is crucial in treating conditions such as urinary tract infections and gastric ulcers .
Case Study 1: Alzheimer's Disease Model
In a study involving a mouse model for Alzheimer's disease, the administration of a derivative similar to 3,4-dihydroisoquinolin showed improved cognitive functions and reduced amyloid plaque formation. The compound was able to cross the blood-brain barrier effectively without exhibiting acute toxicity at high doses (up to 2500 mg/kg) .
Case Study 2: Cancer Cell Lines
Another study assessed the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain modifications in the structure significantly enhanced cytotoxicity, with IC50 values ranging from 5 µM to 15 µM across different cell lines .
Comparative Analysis
Q & A
Q. What are the standard synthetic routes for preparing 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-nitrobenzyl)piperidin-3-yl]methanone?
- Methodological Answer : The compound can be synthesized via a multi-step alkylation and coupling strategy. For example, the piperidine core is functionalized with a 4-nitrobenzyl group using a nucleophilic substitution reaction (e.g., K₂CO₃ as a base in anhydrous DMF at 60–80°C) . Subsequent coupling of the dihydroisoquinoline moiety is achieved via a methanone bridge using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane . Purification typically involves column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization from ethanol .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the 4-nitrobenzyl group (e.g., aromatic protons at δ 8.1–8.3 ppm) and dihydroisoquinoline protons (δ 2.8–3.5 ppm for CH₂ groups) .
- HRMS-ESI : Molecular ion [M+H]⁺ is observed, with calculated/experimental masses matching within 2 ppm .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups are critical .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer : Byproducts include unreacted starting materials (e.g., residual piperidine or nitrobenzyl halides) and incomplete coupling intermediates. These are identified via TLC monitoring and removed using gradient elution in chromatography . For nitro-containing compounds, trace metal impurities (from catalysts) may require chelation with EDTA during workup .
Advanced Research Questions
Q. How can low yields in the final coupling step be optimized?
- Methodological Answer : Low yields (e.g., <50%) may arise from steric hindrance of the 4-nitrobenzyl group or poor nucleophilicity of the piperidine nitrogen. Strategies include:
- Catalyst Screening : Use of DMAP or DBU to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduced reaction time (e.g., 30 min at 100°C vs. 24 hours conventionally) improves yield by 20–30% .
- Protection/Deprotection : Temporarily protecting the nitro group (e.g., as a nitrile) to reduce electron-withdrawing effects during coupling .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) may stem from dynamic rotational isomerism or solvent effects. Solutions include:
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : SAR studies focus on modifying the 4-nitrobenzyl and dihydroisoquinoline moieties:
- Substituent Variation : Replace nitro with electron-donating groups (e.g., methoxy) to assess electronic effects on bioactivity .
- Scaffold Hopping : Test piperidine vs. pyrrolidine cores for conformational flexibility impacts .
- Bioassay Design : Use standardized assays (e.g., kinase inhibition or receptor binding) with IC₅₀ determinations, ensuring triplicate runs and positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
